3-(4-Cyano-3-fluorophenyl)-2-methyl-1-propene
Description
3-(4-Cyano-3-fluorophenyl)-2-methyl-1-propene is an organic compound characterized by a propene backbone substituted with a methyl group at position 2 and a 4-cyano-3-fluorophenyl group at position 3 (Figure 1). The phenyl ring features a cyano (-CN) group at the para position and a fluorine atom at the meta position, which collectively influence its electronic and steric properties. This compound is structurally related to liquid crystals and fluorinated aromatic derivatives, suggesting applications in materials science or synthetic intermediates .
Properties
IUPAC Name |
2-fluoro-4-(2-methylprop-2-enyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c1-8(2)5-9-3-4-10(7-13)11(12)6-9/h3-4,6H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDZMSWFHWIKRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=C(C=C1)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244638 | |
| Record name | 2-Fluoro-4-(2-methyl-2-propen-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-59-8 | |
| Record name | 2-Fluoro-4-(2-methyl-2-propen-1-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-(2-methyl-2-propen-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyano-3-fluorophenyl)-2-methyl-1-propene typically involves the reaction of 4-cyano-3-fluorophenylboronic acid with appropriate reagents under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-cyano-3-fluorophenylboronic acid reacts with a suitable halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyano-3-fluorophenyl)-2-methyl-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Cyano-3-fluorophenyl)-2-methyl-1-propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Cyano-3-fluorophenyl)-2-methyl-1-propene involves its interaction with molecular targets such as enzymes or receptors The cyano and fluorine groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Electronic Properties
- 8OCFPB (4-Cyano-3-fluorophenyl 4’-n-octyloxybenzoate): This liquid crystal shares the 4-cyano-3-fluorophenyl moiety, which confers positive dielectric anisotropy due to the strong polarity of the cyano group. In contrast, compounds with two lateral fluorine atoms (e.g., Nnm series in ) exhibit negative dielectric anisotropy, highlighting the role of substituent position and count . Key Difference: The target compound lacks the ester linkage and alkyl chain of 8OCFPB, likely reducing its mesogenic behavior but retaining high polarity.
- 1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-ones (): These propenone derivatives feature ketone backbones and diverse substituents (e.g., methoxy, trifluoromethyl). The target compound’s propene chain may exhibit greater reactivity toward addition or polymerization compared to the ketone group, which undergoes Claisen-Schmidt condensations .
Functional Group Influence on Reactivity
- Isobutylene Copolymers (): 2-Methyl-1-propene is a monomer in copolymers like isobutylene/isoprene, which function as viscosity modifiers. The target compound’s propene group could similarly participate in radical or ionic polymerization, though its aromatic substituents may sterically hinder such processes .
- Fluorene Derivatives (): Compounds like 3-(9H-fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one exhibit high luminescent efficiency due to conjugated systems.
Substituent Position and Steric Effects
Data Tables
Table 1: Comparative Properties of Selected Compounds
Table 2: Substituent Effects on Key Properties
Research Findings and Implications
- Dielectric Behavior: The cyano group’s dominance in 8OCFPB suggests the target compound may also exhibit positive dielectric anisotropy, though experimental validation is needed .
- Thermal Stability : Fluorine’s electronegativity likely enhances thermal resilience, as seen in liquid crystals .
- Synthetic Challenges : Steric hindrance from the methyl group and aryl substituents may complicate polymerization or crystallization, necessitating tailored reaction conditions .
Biological Activity
3-(4-Cyano-3-fluorophenyl)-2-methyl-1-propene is a compound of increasing interest within the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its interactions with biomolecules, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a cyano group and a fluorine atom, which influence its reactivity and biological interactions. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The cyano and fluorine substituents enhance its binding affinity and reactivity, potentially influencing various biochemical pathways .
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 32 to 512 µg/mL .
- Antimalarial Potential : In phenotypic screening against Plasmodium falciparum, compounds structurally related to this compound have demonstrated potent activity against resistant strains of malaria .
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
- Antibacterial Studies : Research on piperidine derivatives revealed that modifications in substituents significantly affected their antibacterial efficacy. Compounds with electron-donating groups showed enhanced activity against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : A study evaluated the antifungal properties of structurally similar compounds, reporting MIC values against Candida albicans and Fusarium oxysporum, indicating broad-spectrum antifungal potential .
Data Tables
The following table summarizes the biological activities reported for compounds related to this compound:
| Compound | Biological Activity | MIC (µg/mL) |
|---|---|---|
| 2,6-Dipiperidino-1,4-dibromobenzene | Antibacterial | 32 - 512 |
| Dihydroisoquinolone derivatives | Antimalarial | <500 |
| Piperidine derivatives | Antifungal | 16.69 - 222.31 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
